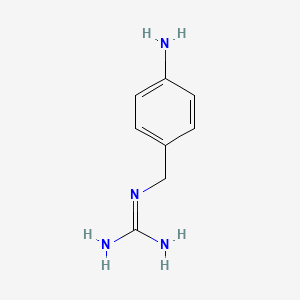

1-(4-Aminobenzyl)guanidine

Description

Contextualization within Guanidine (B92328) Chemistry and Biological Systems

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group. In biological systems, the guanidinium (B1211019) cation (the protonated form of guanidine) is famously found in the side chain of the amino acid arginine. This functional group is crucial for a myriad of biological processes, including enzyme catalysis, protein-nucleic acid interactions, and cell signaling. The ability of the guanidinium group to form strong hydrogen bonds and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids, underpins its biological importance. ontosight.ai

The incorporation of the guanidine moiety into synthetic molecules is a well-established strategy in medicinal chemistry to design compounds that can mimic the interactions of arginine and engage with its biological targets. researchgate.net

Overview of Research Significance of 1-(4-Aminobenzyl)guanidine and Related Guanidine Derivatives

The research significance of this compound and its derivatives stems from the diverse biological activities exhibited by guanidine-containing compounds. These activities include antimicrobial, anticancer, and enzyme inhibitory properties. For instance, derivatives of aminoguanidine (B1677879) have been shown to selectively inhibit inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. nih.govnih.gov

Furthermore, the benzylguanidine scaffold is a key feature in a variety of biologically active molecules. Research has demonstrated that benzyl (B1604629) and phenyl guanidine derivatives possess potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govmdpi.com A notable study by Dohle et al. (2021) detailed the synthesis and structure-activity relationship (SAR) of a series of benzyl guanidine derivatives, highlighting their potential as novel antibiotics. nih.govmdpi.combath.ac.uk

The aminobenzyl portion of this compound also contributes to its research interest. The amino group can serve as a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds with potentially enhanced biological activities or targeted delivery capabilities. A study on a thiolated p-aminobenzylguanidine derivative, for example, explored its use in targeted drug delivery systems for neuroblastoma, underscoring the potential of this scaffold in developing novel cancer therapies. ub.edu

Scope and Objectives of Academic Inquiry on this compound

The primary objectives of academic inquiry into this compound and its analogues are to:

Synthesize and characterize novel derivatives to build a library of compounds for biological screening.

Evaluate the biological activity of these compounds against a range of targets, including bacteria, cancer cell lines, and specific enzymes.

Elucidate the mechanism of action by which these compounds exert their biological effects.

Establish structure-activity relationships (SAR) to guide the design of more potent and selective therapeutic agents.

Investigate the potential of these compounds as molecular probes to study biological processes, such as G-quadruplex DNA interactions. nih.govnih.govaging-us.comresearchgate.netbiorxiv.org

A significant area of investigation for guanidine-containing molecules is their interaction with G-quadruplexes, which are non-canonical secondary structures of DNA that play roles in gene regulation. nih.govnih.govaging-us.comresearchgate.netbiorxiv.org The planar and aromatic nature of the benzyl group in this compound, combined with the cationic guanidinium group, makes it a candidate for binding to and stabilizing these structures, which could have implications for cancer therapy.

Detailed Research Findings

While specific, in-depth research solely focused on this compound is limited in publicly available literature, the work on closely related aminobenzyl guanidine derivatives provides valuable insights into its potential properties and areas of investigation.

A key study by Dohle et al. (2021) provides a synthetic route and antimicrobial data for Boc-protected aminobenzyl guanidine derivatives. The general procedure for the synthesis of these compounds involves the reaction of 4-aminobenzylamine (B48907) with S-methyl-N,N'-bis(tert-butoxycarbonyl)isothiourea in the presence of a base. nih.govmdpi.combath.ac.uk

The following table summarizes the structure of the starting material for the synthesis of a Boc-protected aminobenzyl guanidine derivative, as described in the literature.

| Compound Name | Structure | Starting Material For | Reference |

| 4-Aminobenzylamine |  | Boc-protected 4-aminobenzyl guanidine | nih.govmdpi.combath.ac.uk |

The antimicrobial activity of various benzyl guanidine derivatives was evaluated against Staphylococcus aureus and Escherichia coli. While the specific data for the unsubstituted this compound is not provided, the study offers a baseline for the expected activity of this class of compounds. The minimal inhibitory concentration (MIC) values for several derivatives are presented below, demonstrating their potential as antibacterial agents.

| Compound | Ar (Substitution on Benzyl Ring) | R¹ | R² | R³ | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Reference |

| 9a | C₆H₅ | H | H | H | >32 | >32 | nih.gov |

| 9p | 3-F-C₆H₄ | H | F | F | 0.5 | >32 | nih.gov |

| 9q | 3-F-C₆H₄ | H | F | F | 1 | >32 | nih.gov |

| 9v | 4-Cl-C₆H₄ | H | H | H | 2 | 8 | nih.gov |

This table is a representation of data from Dohle et al. (2021) on benzyl guanidine derivatives. Ar represents the substituted benzyl group, and R¹, R², and R³ represent substitutions on the guanidine nitrogen atoms.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-aminophenyl)methyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5,9H2,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXHWHMUFJELKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 1 4 Aminobenzyl Guanidine and Analogues

Direct Amination Approaches for 1-(4-Aminobenzyl)guanidine Synthesis

Direct amination represents a classical and straightforward method for the synthesis of amine precursors. In the context of this compound, this approach typically involves the reaction of a suitable benzyl (B1604629) derivative. One documented method for synthesizing this compound hydrochloride involves the direct amination of 4-aminobenzylamine (B48907). rsc.org

Generally, the synthesis of benzylic amines can be achieved through various amination protocols, including the reaction of benzyl halides or sulfonates with ammonia (B1221849) or amine equivalents. beilstein-journals.org Another approach is the reductive amination of aldehydes, which involves the in-situ formation and subsequent reduction of an imine. umich.edumdpi.com For instance, ketones can be converted to primary amines by reacting them with ammonia in the presence of titanium(IV) isopropoxide, followed by reduction with sodium borohydride. beilstein-journals.org These methods provide the crucial aminobenzyl precursor required for the subsequent guanylation step.

Reduction Reactions in the Formation of this compound Precursors

Reduction reactions are fundamental in synthesizing the key precursor, 4-aminobenzylamine, often starting from its nitro-analogue. A common strategy is the reduction of the nitro group of 4-nitrobenzylamine. This transformation is a critical step, as the nitro-substituted precursor is often more accessible or is used as a protected form of the amine during earlier synthetic stages. The reduction of the nitro group yields the desired 4-aminobenzylamine, which can then undergo guanylation. nih.gov

A widely applicable method for forming the benzylamine (B48309) backbone itself is reductive amination. This process converts aldehydes and ketones into primary, secondary, or tertiary amines. umich.edu The reaction proceeds in two main stages: the initial nucleophilic addition of an amine to the carbonyl group to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. umich.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. umich.eduresearchgate.net For example, the Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce amines. mdpi.com More modern approaches utilize transition metal catalysts, such as iron or nickel, which can facilitate the reductive amination of aldehydes and ketones with ammonia and hydrogen gas, offering a broad functional group tolerance. nih.gov

One-Pot Synthetic Strategies for Guanidine (B92328) Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, by reducing the need for intermediate isolation and purification steps. Several such strategies have been developed for the synthesis of substituted guanidines, which are applicable to the creation of this compound analogs. rsc.orgnih.gov

One notable one-pot procedure involves the reaction of aryl isothiocyanates with amines, mediated by a triphenylphosphine-iodine system in the presence of triethylamine (B128534). nih.gov This method allows for the rapid synthesis of highly substituted guanidines under mild conditions. By adding two different amines sequentially, asymmetric guanidines can be readily prepared. nih.gov Another approach utilizes the oxidative rearrangement of stable amidines into carbodiimides, which then react in situ with an amine to furnish the guanidine. rsc.org This protocol can be executed under mild conditions in environmentally benign solvents like dimethyl carbonate. rsc.org

Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single operation, are also powerful tools for constructing complex molecules like guanidine derivatives. nih.gov While specific MCRs for this compound are not detailed, general MCRs like the Ugi or Passerini reactions are widely used to generate molecular diversity and could be adapted for creating complex guanidine-containing scaffolds. nih.govnih.gov

Guanylation Reactions in the Derivatization of Aminobenzyl Compounds

Guanylation, the addition of a guanidinyl group to a primary or secondary amine, is the definitive step in the synthesis of this compound from its aminobenzylamine precursor. A variety of guanylating agents have been developed to facilitate this transformation under different conditions. csic.es

A prevalent method involves the use of N,N'-di-Boc-protected S-methylisothiourea. This reagent reacts with the primary amino group of 4-aminobenzylamine, often in the presence of a catalyst like mercury(II) chloride and a base such as triethylamine in a solvent like DMF. arkat-usa.orgnih.gov The resulting di-Boc-protected guanidine is then deprotected, typically using a strong acid like trifluoroacetic acid (TFA) in dichloromethane, to yield the final guanidine salt. arkat-usa.orgnih.gov

Other effective guanylating agents include pyrazole-1-carboxamidines. These reagents offer an operationally simple and mild alternative, often requiring only stoichiometric amounts of the agent and an organic base. csic.es They have proven effective for guanylating a wide range of amines, including those on solid supports. researchgate.netcsic.es The reactivity of the guanylating agent can be tuned by modifying the substituents on the pyrazole (B372694) ring or on the amidine nitrogens. mdpi.com The table below summarizes various types of guanylating agents.

| Guanylating Agent Class | Example Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Protected Isothioureas | N,N'-di-Boc-S-methylisothiourea | HgCl₂, Et₃N, DMF | arkat-usa.orgnih.gov |

| Pyrazole-1-carboxamidines | 1H-Pyrazole-1-carboxamidine hydrochloride | Organic base (e.g., DIPEA), DMF | csic.es |

| Protected Thioureas | N,N′-di-Boc-thiourea | EDCI, hindered amines | nih.gov |

| Triflyl Guanidines | N,N'-di-Boc-N''-triflylguanidine | Highly reactive, suitable for unreactive amines | csic.es |

| Cyanamides | Cyanamide | Sc(OTf)₃, water | nih.gov |

Stereoselective Synthesis of Guanidine-Containing Molecules

The synthesis of enantiomerically pure guanidine-containing molecules is a significant area of research, driven by the importance of chirality in biological activity. rsc.orguwindsor.ca While specific methods for the stereoselective synthesis of this compound are not prominent, general strategies for creating chiral guanidines can be applied. These methods often rely on introducing a stereocenter either within the guanidine scaffold itself or on a substituent. nih.govarkat-usa.org

One common approach is to start from an enantiomerically pure precursor, such as a chiral amino acid or amino alcohol. nih.govbeilstein-journals.org For example, bicyclic guanidines have been synthesized starting from (S)-β-phenylalanine. nih.govbeilstein-journals.org Another strategy involves the N-alkylation of a pre-formed guanidine with an enantiomerically pure electrophile, such as a chiral epoxide. arkat-usa.org The use of chiral auxiliaries, like Ellman's tert-butanesulfinamide, is a powerful method for the diastereoselective synthesis of chiral amines, which can then be guanylated to produce enantiomerically enriched guanidines. osi.lv Furthermore, chiral guanidines themselves are widely used as organocatalysts in asymmetric synthesis, highlighting the chemical community's interest in these structures. rsc.org

Isotopic Labeling Strategies for Mechanistic Studies of Guanidine Compounds

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and for quantitative analysis in biological systems. nih.govrsc.org Strategies for incorporating isotopes like ¹³C, ¹⁵N, or ²H (deuterium) into guanidine-containing molecules can be applied to study the formation and reactivity of this compound.

Labeling of the guanidine group itself can be achieved by using isotopically labeled guanylating agents. For example, [guanido-¹³C]-L-arginine has been synthesized, demonstrating the feasibility of introducing ¹³C into the guanidinium (B1211019) carbon. researchgate.net Similarly, ¹⁵N-labeled guanosines have been prepared using ¹⁵N-labeled ammonia or benzoyl isothiocyanate, providing pathways to incorporate ¹⁵N into the guanidine core. rsc.orgnih.gov A method known as Benzylic Rearrangement Stable Isotope Labeling (BRSIL) employs labeled benzil (B1666583) to specifically tag guanidino groups for quantitative mass spectrometry analysis. nih.gov

Deuterium (B1214612) labeling is often used to probe C-H activation steps in reaction mechanisms. nih.govrsc.orgresearchgate.net For precursors like benzylamine, deuterium can be incorporated at the benzylic position. Palladium-catalyzed H-D exchange reactions in D₂O are effective for selectively deuterating the benzylic site. mdpi.com Such labeled precursors can be used to track the atoms through the guanylation process and subsequent reactions.

Synthesis of Specific Guanidine-Based Scaffolds and Intermediates

The synthesis of analogs of this compound often involves the construction of diverse guanidine-based scaffolds and the preparation of key intermediates. arkat-usa.orgnih.gov A common theme in the synthesis of benzyl guanidine derivatives is the use of protecting groups, particularly the tert-butyloxycarbonyl (Boc) group. arkat-usa.orgnih.gov

The synthesis of phenyl guanidine derivatives, for example, can start from para-aminophenol. The phenol (B47542) is first guanylated using a protected guanylating agent like BocN=C(SMe)-NHBoc, and the resulting intermediate is then subjected to benzylation to build the desired scaffold. arkat-usa.orgnih.gov Final deprotection with an acid like TFA yields the target molecule. arkat-usa.orgnih.gov

A versatile intermediate for many of these syntheses is 4-aminobenzylamine. nih.gov This precursor can be modified before the guanylation step. For instance, it can be treated with benzoyl chloride or benzenesulfonyl chloride to yield N-acylated or N-sulfonylated derivatives. Subsequent guanylation and deprotection then provide access to a wide array of substituted this compound analogs. nih.gov This modular approach allows for systematic structural modifications to explore structure-activity relationships.

Structural Elucidation and Characterization Techniques for Guanidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1-(4-Aminobenzyl)guanidine by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In the ¹H NMR spectrum, specific signals are anticipated that correspond to the distinct protons in the molecule. The protons of the aminobenzyl group are expected to appear in characteristic regions. The aromatic protons on the benzene (B151609) ring typically resonate in the downfield region, approximately between 6.5 and 8.0 δ, due to the deshielding effect of the aromatic ring current. libretexts.org The substitution pattern on the ring—in this case, a 1,4- or para-substitution—would likely result in a distinct splitting pattern, often appearing as two doublets. The methylene (B1212753) (-CH₂-) protons, situated between the aromatic ring and the guanidine (B92328) group, would likely produce a singlet or a triplet depending on coupling with adjacent NH protons, appearing further upfield than the aromatic protons. The protons of the primary amine (-NH₂) on the benzene ring and the protons on the guanidine group (-NH and -NH₂) are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring typically show signals in the range of 110 to 140 ppm. openstax.org The carbon of the methylene group would appear at a higher field. The guanidinyl carbon is also distinctive and would resonate at a specific chemical shift, confirming the presence of this functional group.

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate the ¹H and ¹³C signals, confirming which protons are attached to which carbon atoms, thus solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Benzyl (B1604629) CH₂ | ~4.3 | ~45 |

| Aromatic C-NH₂ | - | 140 - 150 |

| Aromatic C-CH₂ | - | 130 - 140 |

| Guanidine C=N | - | 155 - 160 |

| Amine NH₂ | Broad, variable | - |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound (C₈H₁₂N₄), the molecular weight is 164.21 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 164.

When the molecular ion is subjected to fragmentation, it breaks down into smaller, characteristic charged fragments. gbiosciences.com The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, a primary fragmentation pathway would be the cleavage of the bond between the benzyl group and the guanidine moiety. This would lead to two major fragments: the 4-aminobenzyl cation at m/z 106 and the guanidine radical, or vice versa. The peak at m/z 106 would be particularly indicative of the aminobenzyl substructure. Further fragmentation of the aromatic portion could also occur. libretexts.orgmiamioh.edu

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 164 | Molecular Ion [M]⁺ |

| 106 | [H₂N-C₆H₄-CH₂]⁺ |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each functional group absorbs IR radiation at a characteristic wavenumber range, corresponding to the vibrations of its bonds.

For this compound, the IR spectrum would exhibit several key absorption bands. The N-H stretching vibrations of both the primary amine and the guanidine group would appear as broad bands in the region of 3100-3500 cm⁻¹. researchgate.net The C=N stretching of the guanidine group is expected to show a strong absorption around 1635-1660 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ region. libretexts.orgopenstax.org The presence of these characteristic peaks provides strong evidence for the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Guanidine (N-H) | Stretch | 3100 - 3400 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Guanidine (C=N) | Stretch | 1635 - 1660 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structural Determination

Studies on similar N,N'-substituted guanidines have shown that factors such as the electronic properties of substituents and intermolecular hydrogen bonding in the crystal lattice significantly influence the solid-phase structure. mdpi.comresearchgate.net These compounds can exist as different tautomers and adopt specific geometries (e.g., cis-trans) in the solid state. mdpi.comresearchgate.netntnu.no X-ray analysis of this compound would reveal its specific tautomeric form and how the molecules pack together in the crystal, highlighting the network of hydrogen bonds formed by the amine and guanidine groups. mdpi.com

Chromatographic Methods (e.g., TLC, HPLC) in Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation during synthesis.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. A spot of the compound on a TLC plate will move a certain distance relative to the solvent front, and the presence of multiple spots indicates impurities.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity determination. chemcon.com Due to the polar and basic nature of the guanidine group, specific HPLC methods are required for effective separation. sielc.com Cation-exchange chromatography is a suitable method, where the positively charged guanidinium (B1211019) ion interacts with a negatively charged stationary phase. nih.gov Reversed-phase HPLC can also be used, often with an ion-pairing agent in the mobile phase to improve retention and peak shape. rjptonline.org UV detection is commonly employed, as the aromatic ring in this compound absorbs UV light. mtc-usa.com A validated HPLC method can provide a precise percentage of the purity of the compound. rjptonline.org

Table 4: Example HPLC Conditions for Guanidine Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Cation-exchange or C18 Reversed-Phase |

| Mobile Phase | Aqueous buffer with organic modifier (e.g., acetonitrile) |

| Detection | UV (e.g., at 195-220 nm) |

| Flow Rate | 1.0 mL/min |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results are used to determine the empirical formula of the substance, which can then be compared to the theoretical composition calculated from the proposed molecular formula. nih.gov

For this compound, with the molecular formula C₈H₁₂N₄, the theoretical elemental composition can be calculated as follows:

Table 5: Theoretical Elemental Composition of this compound (C₈H₁₂N₄)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 8 | 96.08 | 58.51% |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 7.38% |

| Nitrogen (N) | 14.01 | 4 | 56.04 | 34.11% |

| Total | | | 164.24 | 100.00% |

An experimental result from elemental analysis that closely matches these theoretical percentages provides strong evidence for the correctness of the assigned molecular formula.

Structure Activity Relationship Sar Studies of 1 4 Aminobenzyl Guanidine Derivatives

Influence of Substituent Modifications on Biological Activity

The biological activity of guanidine-containing compounds is highly sensitive to modifications of their substituents. The basicity of the guanidine (B92328) group, a key factor in its biological interactions, can be tuned by the electronic properties of these substituents. Electron-donating groups, such as alkyls, tend to slightly increase the basicity, whereas electron-withdrawing groups like nitro (NO2), cyano (CN), or sulfonyl can significantly decrease the pKa values. sci-hub.se

A notable example of substituent modification influencing biological activity is seen in the development of histamine (B1213489) H3 receptor (H3R) antagonists. nih.govacs.org In a series of guanidine derivatives, replacing a flexible seven-methylene linker with a more rigid 1,4-cyclohexylene or p-phenylene group resulted in a significant decrease in H3R antagonistic activity. nih.gov However, this structural change unexpectedly led to the emergence of potent antagonistic activity at muscarinic M2 and M4 receptors (M2R, M4R). nih.govacs.org

For instance, the compound ADS1017, which contains a flexible chain, shows a pKi of 6.80 for the human H3R. In contrast, ADS10227, where the flexible chain is replaced by a semirigid moiety containing a 1,4-cyclohexylene group, exhibits a much lower affinity for H3R with a pKi of 5.23. nih.gov However, ADS10227 gained high affinity for muscarinic receptors, with Ki values of 2.8 nM and 5.1 nM for hM2R and hM4R, respectively. nih.gov This demonstrates how modifying a substituent can switch receptor selectivity.

In another study focused on the antiprion compound guanabenz (B1672423), modifications to the chlorine positions on the benzene (B151609) ring and alterations to the guanidine group were explored. This effort successfully identified two derivatives that retained potent antiprion activity while being completely devoid of the original compound's agonist activity at α2-adrenergic receptors, which was considered an undesirable side-effect for this application. nih.gov

| Compound | Key Structural Feature | Target | Activity/Affinity |

|---|---|---|---|

| ADS1017 | Flexible seven-carbon chain | Histamine H3 Receptor | pKi = 6.80 nih.gov |

| ADS10227 | Semirigid 1,4-cyclohexylene group | Histamine H3 Receptor | pKi = 5.23 nih.gov |

| ADS10227 | Semirigid 1,4-cyclohexylene group | Muscarinic M2 Receptor | Ki = 2.8 nM nih.gov |

| ADS10227 | Semirigid 1,4-cyclohexylene group | Muscarinic M4 Receptor | Ki = 5.1 nM nih.gov |

| Guanabenz Derivative 6 | Modified guanidine group | α2-Adrenergic Receptor | No agonist activity nih.gov |

| Guanabenz Derivative 7 | Modified guanidine group | α2-Adrenergic Receptor | No agonist activity nih.gov |

Impact of Guanidine Moiety Modifications on Receptor Binding and Enzyme Inhibition

The guanidine moiety is fundamental to the biological activity of these compounds, primarily due to its ability to become protonated at physiological pH, forming a stable, positively charged guanidinium (B1211019) ion. wikipedia.org This charge allows it to form strong interactions with biological targets.

Receptor Binding: The benzyl-bound guanidino moiety is critical for interaction with certain receptors. In the case of the histamine H3R, the positively charged guanidine group forms a crucial ionic bond with the amino acid residue Glutamic acid 206 (E206) and a cation-π interaction with Tyrosine 167 (Y167). nih.gov At muscarinic receptors, the binding mode is different; the guanidine group of the ligand establishes a hydrogen-bond network with key amino acids such as Asparagine 404 (N404) and Alanine 194 (A194). nih.govacs.org

Modifications that alter the charge or hydrogen-bonding capacity of the guanidine group can drastically reduce binding affinity. For example, in a study of TRPV1 receptor antagonists, deactivating the guanidinium group or replacing it with a primary amine led to a significant decrease in inhibitory activity. sci-hub.se However, complete loss of activity is not always the result. A SAR study on a Neuropeptide FF (NPFF) receptor antagonist showed that while the guanidine group was optimal for high binding affinity, it could be replaced with a piperidine (B6355638) ring to produce an analog that still displayed robust binding. sciety.org

Enzyme Inhibition: The guanidinium cation plays a significant role in enzyme inhibition, particularly for enzymes that have two acidic amino acid residues in close proximity within their active site. nih.govresearchgate.net The positively charged guanidinium ion can act as a bridge, forming a stable "carboxylate-Gdm+-carboxylate" interaction that stabilizes the binding and inhibits enzyme activity. nih.gov This interaction has been identified as a key mechanism for enzymes like HIV-1 protease and creatine (B1669601) kinase. nih.gov Therefore, guanidinium derivatives can be specifically designed to target and inhibit such enzymes. nih.govresearchgate.net

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into a receptor's binding site or an enzyme's active site.

For derivatives of 1-(4-aminobenzyl)guanidine, reducing the molecule's flexibility can lead to a more favorable interaction with its target. Replacing a flexible alkyl chain with a more rigid structure, such as an aryl or cycloalkyl ring, can enhance binding affinity. acs.org This is because a more rigid molecule has a lower entropic penalty upon binding, as it does not lose as much conformational freedom. acs.org

Furthermore, the binding of guanidinium-containing ligands can induce significant conformational changes in the target protein. Studies on an engineered T4 lysozyme (B549824) showed that the binding of guanidinium ions and its derivatives (methyl- and ethylguanidinium) could trigger a large-scale translation of a helical portion of the protein. nih.gov This study also found that adding hydrophobic moieties to the guanidinium ligand enhanced binding affinity and increased the stability of the protein, presumably due to more favorable hydrophobic interactions. nih.gov A specific conformational analysis of 1,3-bis(p-chlorobenzylidene amino)guanidine (chimcoccide) has also been noted in the literature, indicating the importance of conformational studies for this class of compounds. nih.gov

Design Principles for Modulating Selectivity and Potency

Based on SAR studies, several key design principles have emerged for creating this compound derivatives with improved selectivity and potency.

Modulating Selectivity through Linker Rigidity : As demonstrated in the transition from histamine H3R antagonists to muscarinic M2/M4R antagonists, altering the flexibility of a linker chain can redirect a compound's selectivity toward different receptor families. Replacing flexible chains with semirigid cyclic structures is a powerful strategy to explore new pharmacological profiles. nih.govacs.org

Targeting Specific Enzyme Active Sites : For enzyme inhibition, a key principle is to design guanidinium derivatives that can exploit the presence of two nearby acidic residues in an enzyme's active site. The ability of the guanidinium group to form a bridging interaction with two carboxylate groups is a potent mechanism for achieving high-affinity inhibition. nih.gov

Separating Multiple Activities : When a parent compound has both desired and undesired activities, targeted modifications can be made to eliminate the off-target effects. The development of guanabenz derivatives that lack α2-adrenergic agonism but retain antiprion activity is a prime example of this principle. nih.gov

Exploiting Atypical Interactions : The positively charged guanidinium group can participate in less common but significant interactions, such as "like-charge pairing" with arginine residues (Gdm+–Arg) in a protein. These interactions, which can be attractive in a protein environment, can be harnessed to improve ligand binding affinity and potency. acs.org

Comparative SAR with Other Guanidine-Containing Chemotypes

To fully understand the SAR of this compound derivatives, it is useful to compare them with other classes of guanidine-containing molecules.

Guanidine-Containing Polyhydroxyl Macrolides : This class of natural products possesses broad-spectrum antimicrobial activity. For these compounds, SAR studies have shown that both the terminal guanidine group and the large lactone ring are essential for their biological function. mdpi.com This contrasts with simpler benzylguanidines, where the aromatic ring and guanidine group are the primary pharmacophores.

Neuropeptide FF (NPFF) Receptor Antagonists : In the case of certain NPFF receptor antagonists, the guanidine group, while optimal for activity, is not irreplaceable. It can be substituted with other basic groups, like a piperidine ring, with a retention of significant binding affinity. sciety.org This suggests that for some targets, the primary role of the guanidine is to provide a basic, positively charged center, a role that other moieties can also fulfill.

Molecular Mechanisms of Action: Preclinical Investigations of Guanidine Derivatives

Enzyme Inhibition and Modulation by Guanidine (B92328) Compounds

The unique chemical properties of the guanidine moiety, including its high basicity and ability to form multiple hydrogen bonds, make it a privileged motif in the design of enzyme inhibitors. Under physiological conditions, the guanidinium (B1211019) group is protonated, enhancing its interactions with negatively charged residues in enzyme active sites and facilitating aqueous solubility.

Phosphodiesterase Inhibition Mechanisms

Agmatinase and Diamine Oxidase Inhibition

Guanidine derivatives have been investigated as inhibitors of enzymes involved in polyamine metabolism, such as agmatinase and diamine oxidase (DAO). Agmatinase catalyzes the hydrolysis of agmatine (B1664431) to putrescine and urea. The inhibition of agmatinase can lead to an increase in endogenous agmatine levels, which may have various physiological effects. Studies on agmatine analogs have shown that modifications to the guanidine group or the carbon-amine chain can influence their inhibitory activity.

Diamine oxidase is another key enzyme in the degradation of biogenic amines, including histamine (B1213489). Aminoguanidine (B1677879) is a known inhibitor of DAO. The inhibitory mechanism is thought to involve the formation of a Schiff base with the enzyme's active site or stabilization through conformational changes. Other biogenic amines, such as putrescine and cadaverine, can also act as competitive substrates for DAO, thereby interfering with histamine degradation frontiersin.org. The inhibitory potential of various drugs on human DAO has been quantified, with some compounds showing significant inhibition, which can be critical in understanding drug-histamine interactions nih.gov.

Cysteine Protease Interactions and Inhibition

The interaction of guanidino compounds with cysteine proteases is an area of active research. The catalytic activity of cysteine proteases relies on a cysteine residue in the active site. The guanidinium group of inhibitors can form hydrogen bonds and electrostatic interactions with residues in the enzyme's active site, leading to inhibition. For example, the sulfur atom of a thiaspirane pharmacophore in certain inhibitors is thought to target the nucleophilic cysteine at the active site of cysteine proteases mdpi.com. While direct evidence for 1-(4-Aminobenzyl)guanidine is lacking, the general principles of guanidine-cysteine protease interactions suggest that it could act as an inhibitor through similar mechanisms. The specificity of such interactions can vary, reflecting structural and biochemical differences in the active sites of different cysteine proteases mdpi.com.

Sodium-Hydrogen Exchanger (NHE-1) Inhibition

The sodium-hydrogen exchanger 1 (NHE-1) is a transmembrane protein involved in intracellular pH regulation. Guanidine-containing compounds, including amiloride (B1667095) and its derivatives, are known inhibitors of NHE-1. Acylguanidine derivatives have been shown to selectively inhibit the human NHE-1 isoform (hNHE1). For instance, cariporide (B1668443) and eniporide (B1671292) are selective hNHE1 inhibitors with IC50 values in the nanomolar range nih.gov. Furthermore, novel synthetic aminoguanidine derivatives have demonstrated even more potent and selective inhibition of hNHE1 nih.gov. The inhibition of NHE-1 is a promising therapeutic strategy for various conditions, including cardiovascular diseases and cancer nih.govpatsnap.com. The inhibitory mechanism involves the guanidine moiety interacting with key residues in the transmembrane domains of the NHE-1 protein.

General Mechanisms of Guanidine-Enzyme Interactions

The guanidino group is a versatile functional group that can engage in multiple types of interactions with enzyme active sites. The guanidino-group modifying enzyme (GME) superfamily provides a good model for understanding these interactions. In these enzymes, conserved guanidino-carboxyl interactions are common, where acidic residues in the catalytic site form hydrogen bonds with the substrate's guanidino group nih.gov. Conversely, arginine residues in the enzyme can recognize and orient the carboxyl group of the substrate nih.gov. The planarity and charge distribution of the protonated guanidinium ion allow for strong, directional hydrogen bonding and electrostatic interactions. These interactions are fundamental to the binding affinity and specificity of guanidine-containing inhibitors for their target enzymes.

Antimicrobial Activity and Mechanistic Insights (In Vitro/Preclinical)

Guanidine-containing compounds have long been recognized for their antimicrobial properties. The guanidine moiety is present in several existing antibiotics and antiseptic agents. Benzyl (B1604629) guanidine derivatives, in particular, have shown significant in vitro activity against a range of bacterial pathogens.

The antimicrobial mechanism of action for guanidine compounds is often attributed to their ability to disrupt bacterial cell membranes. The positively charged guanidinium group can interact with the negatively charged components of the bacterial cell envelope, such as phospholipids (B1166683) and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately cell death. Some guanidine derivatives may also have intracellular targets, such as inhibiting essential enzymes or interfering with nucleic acid synthesis.

A series of benzyl guanidine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for several of these compounds are presented in the table below. The data indicate that substitutions on the benzyl ring can significantly influence the antimicrobial potency.

| Compound | R1 | R2 | R3 | R4 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 9a | H | H | H | H | >256 | >256 |

| 9b | 2-Cl | H | H | H | 128 | 128 |

| 9c | 3-Cl | H | H | H | 64 | 64 |

| 9d | 4-Cl | H | H | H | >256 | 8 |

| 9e | 2-F | H | H | H | 128 | 128 |

| 9f | 3-F | H | H | H | 128 | 128 |

| 9g | 2,3-diCl | H | H | H | 1 | 1 |

| 9h | 2,4-diCl | H | H | H | 8 | 4 |

| 9i | 2,5-diCl | H | H | H | 8 | 8 |

| 9j | 2,6-diCl | H | H | H | 8 | 8 |

| 9k | 3,4-diCl | H | H | H | 16 | 8 |

| 9l | 3,5-diCl | H | H | H | 4 | 4 |

| 9m | 2-Cl, 3-CF3 | H | H | H | 0.5 | 1 |

Data compiled from studies on benzyl guanidine derivatives and may not represent this compound directly. nih.govmdpi.comnih.govbath.ac.uk

The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the phenyl ring of benzyl guanidines play a crucial role in their antimicrobial activity. For instance, dichlorinated derivatives generally exhibit greater potency than their non-substituted or monochlorinated counterparts. The 2,3-dichloro derivative 9g and the 3,5-dichloro derivative 9l showed potent activity against both S. aureus and E. coli. The most potent compound in this series was the 2-chloro-3-(trifluoromethyl) derivative 9m , with MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli nih.gov. These findings highlight the potential for developing novel antimicrobial agents based on the benzyl guanidine scaffold.

Disruption of Bacterial Cell Membranes

A primary antimicrobial mechanism for many guanidine-containing compounds is the disruption of bacterial cell membranes. The guanidinium group is positively charged at physiological pH, which facilitates electrostatic interactions with negatively charged components of bacterial cell walls, such as anionic lipids. This interaction can lead to membrane destabilization and increased permeability.

Research on lipoguanidines, which are hybrid molecules of guanidine and fatty acids, shows they possess a polar guanidine head and a lipophilic tail. This amphiphilic structure allows them to insert into and disrupt bacterial membranes. This disruption can sensitize Gram-negative bacteria to other antibiotics, effectively turning narrow-spectrum drugs into broad-spectrum ones by compromising the protective outer membrane nih.gov. The mechanism involves the guanidinium group interacting with anionic lipids, a process that is selective for bacterial membranes over mammalian cell membranes, which are composed mainly of neutral, uncharged lipids nih.gov.

Studies on other guanidine derivatives have shown they bind specifically to membrane components like phosphatidylglycerol and cardiolipin, leading to a dissipation of the proton motive force and subsequent cell death.

Inhibition of Bacterial Cell Division Machinery (e.g., FtsZ)

Beyond membrane disruption, certain guanidine derivatives have been found to target intracellular processes essential for bacterial survival, such as cell division. The filamentous temperature-sensitive mutant Z (FtsZ) protein is a key component of the bacterial cytoskeleton and forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization is a recognized antibacterial strategy.

A study on a guanidinomethyl biaryl compound, {1-((4′-(tert-butyl)-[1,1′-biphenyl]-3-yl)methyl)guanidine}, demonstrated that it targets FtsZ. nih.govnih.gov In vitro investigations revealed that this compound alters the dynamics of FtsZ self-polymerization through a stimulatory mechanism, which ultimately disrupts the normal process of cell division. nih.govnih.gov This compound showed broad-spectrum bactericidal activity, including against multidrug-resistant pathogens like MRSA and VRE, highlighting the potential of FtsZ as a target for guanidine-based antibiotics. nih.govnih.gov FtsZ is an attractive target because it is highly conserved across various bacterial species but is absent in humans, suggesting a potential for selective toxicity. nih.govnih.gov

Antifungal Activities of Guanidine-Containing Compounds

The antifungal properties of guanidine-containing compounds have also been documented, with mechanisms that often parallel their antibacterial actions. A primary mode of action is through direct interaction with the fungal cell membrane, leading to increased permeability and cell lysis.

For instance, the antifungal agent abafungin (B1664290) has been shown to have a dual mechanism of action. It inhibits the enzyme sterol-C24-transmethyltransferase, which is involved in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. Additionally, it appears to exert a direct damaging effect on the fungal cell membrane. nih.gov Other studies on polyhexamethylene guanidine hydrochloride (PHMGH) confirmed that its fungicidal effect against Candida albicans is achieved through the formation of pores in the cell membrane. nih.gov The mechanism of action for some guanidine derivatives has been assessed using DNA-binding dyes that can only penetrate cells with compromised membranes, confirming membrane disruption as a key fungicidal event. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) for a selection of guanidine-containing compounds against various fungal pathogens, illustrating their potential antifungal efficacy.

| Compound/Class | Fungal Species | MIC Range (µg/mL) | Source |

| Abafungin | Candida species, Aspergillus species | <0.06–8 | nih.gov |

| LQOF-G2-S | Cryptococcus neoformans, Cryptococcus gattii | Promising activity reported | nih.gov |

| LQOF-G2-S | Paracoccidioides brasiliensis, P. lutzii | Selective Index >10 | nih.gov |

| Oxadiazole bis-guanidine | Candida albicans, Aspergillus fumigatus | 0.39 |

Note: This table presents data for various guanidine derivatives and is for illustrative purposes only. Specific data for this compound is not available in the cited literature.

Anticancer Mechanisms (In Vitro/Preclinical)

Targeting G-quadruplex DNA Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures that form in guanine-rich sequences of DNA and RNA. These structures are prevalent in telomeres and the promoter regions of many oncogenes, making them attractive targets for anticancer drug development. Stabilization of G4 structures by small molecules can inhibit telomerase activity or suppress oncogene transcription, leading to cancer cell death.

The positively charged guanidinium group is well-suited to interact with the negatively charged phosphate (B84403) backbone of DNA. Furthermore, its planar structure allows for potential π-π stacking interactions with the G-tetrads that form the core of the G4 structure. Studies on various guanidino-aryl compounds have shown that they can bind strongly to G4 DNA structures. mdpi.com This binding can stabilize the G4 conformation, which in turn can interfere with critical cellular processes like gene expression and chromosome stability that are essential for cancer cell proliferation. mdpi.com While classical intercalation is sometimes excluded, partial intercalation of aromatic moieties attached to the guanidine group, in addition to hydrogen bonding and electrostatic interactions, is a possible binding mode. mdpi.com

Inhibition of Specific Cancer Cell Lines (Mechanistic Focus)

Guanidine derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines in preclinical studies. The mechanisms underlying this anticancer activity are diverse and can extend beyond DNA interaction.

For example, benzylguanidine (BG), an analogue of m-iodobenzylguanidine (MIBG), has been shown to potentiate the activity of conventional anticancer drugs like melphalan (B128) and mitomycin C. nih.gov BG acts as a mitochondrial inhibitor, which leads to a selective reduction of both extracellular and intracellular pH in tumors. This acidic tumor microenvironment can enhance the efficacy of certain pH-sensitive chemotherapeutic agents. nih.gov

Other research has focused on hybrid molecules combining a benzylguanidine moiety with an alkylating group from the drug melphalan. These hybrids were cytotoxic against human neuroblastoma cell lines, with some showing greater effectiveness than melphalan itself. mdpi.com The design of these molecules aims to leverage the preferential uptake of benzylguanidine derivatives by neuroblastoma cells, thereby targeting the delivery of the cytotoxic alkylating agent. mdpi.com

Mechanistic studies on other diaryl guanidinium derivatives have suggested that they can inhibit the MAPK/ERK signaling pathway, a critical pathway for cell proliferation, and induce apoptosis in cancer cells. mdpi.com

The table below shows the cytotoxic activity of representative guanidine derivatives against various cancer cell lines, as measured by their IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Class | Cancer Cell Line | IC50 (µM) | Potential Mechanism | Source |

| Diaryl Guanidinium Derivatives | HL-60 (Leukemia), various carcinomas | Low µM range | Inhibition of MAPK/ERK pathway, Apoptosis | mdpi.com |

| Melphalan-Benzylguanidine Hybrids | Neuroblastoma cell lines | Effective from ~1-10 µM | Targeted alkylating agent | mdpi.com |

| Guanidinium-functionalized copolymers | HepG2, MCF-7, SW480 | Concentration-dependent | Apoptosis and Necrosis | nih.gov |

Note: This table presents data for various guanidine derivatives to illustrate their anticancer potential. Specific data for this compound is not available in the cited literature.

Neurobiological Interactions and Modulatory Roles (Preclinical/Mechanistic)

The neurobiological effects of guanidine compounds have been recognized for some time, although specific mechanistic studies on this compound are not prominent in the literature. The structural similarity of the guanidinium group to endogenous signaling molecules suggests a potential for interaction with various neuronal targets.

Preclinical research has shown that guanidine can increase the release of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction. This effect is believed to result from the inhibition of presynaptic voltage-gated potassium (Kv) channels. By blocking these channels, guanidine prolongs the duration of the action potential, leading to increased calcium influx and consequently more neurotransmitter release. This mechanism underlies its therapeutic use in certain neuromuscular disorders.

More recent studies have explored the interaction of guanidine derivatives with other neuronal receptors. For instance, certain derivatives designed as histamine H3 receptor antagonists were unexpectedly found to be potent antagonists of muscarinic M2 and M4 receptors. nih.gov The positively charged guanidine moiety in these compounds was shown to form key interactions, such as ionic bonds and hydrogen bonds, within the binding sites of these receptors. nih.gov This highlights the ability of the guanidine group to serve as a versatile pharmacophore for interacting with diverse neuroreceptors.

Modulation of Neurotransmitter Uptake Systems

While specific data on this compound is not extensively detailed in the available literature, the interaction of structurally similar benzylguanidine analogues with neurotransmitter transporters has been a subject of preclinical investigation. A key example is the compound Metaiodobenzylguanidine (MIBG), a synthetic analog of the neurotransmitter norepinephrine (B1679862). nih.gov

Preclinical studies have demonstrated that MIBG is recognized and transported by the norepinephrine transporter (NET). nih.gov This transport into the cell occurs via the neuronal "Uptake-1" system, which is a sodium-dependent, active transport mechanism. nih.govnih.gov The uptake of MIBG through NET can be effectively blocked by selective Uptake-1 inhibitors such as desipramine (B1205290) and cocaine, confirming the transporter's role. nih.gov This interaction with a critical neurotransmitter reuptake system highlights a potential mechanism for benzylguanidine compounds to modulate noradrenergic signaling. nih.gov

Endogenous Metabolite Tracing and Pathway Elucidation

The use of this compound specifically for endogenous metabolite tracing and pathway elucidation has not been extensively reported in preclinical research. However, the technique of stable isotope labeling is a powerful and widely used approach in metabolomics to trace the metabolic fate of compounds and discover novel metabolic pathways. nih.govbiorxiv.org

This methodology involves introducing a compound that has been synthesized with stable isotopes (e.g., ¹³C or ¹⁵N) into a biological system. nih.gov Analytical techniques like mass spectrometry are then used to detect the labeled compound and its downstream metabolites, which can be identified by their characteristic mass shifts. nih.govosti.gov This allows for the unambiguous mapping of metabolic conversions and the quantification of flux through specific biochemical pathways. biorxiv.org While this approach has been applied to various metabolites, its specific application to trace the biotransformation of this compound is not documented in the reviewed literature.

Receptor Interactions and Binding Affinities (Preclinical)

Direct and comprehensive receptor binding affinity data for this compound are limited in published preclinical studies. However, research into structurally related guanidine derivatives provides insight into the potential receptor interactions of this chemical class.

Preclinical evaluations of various N-benzyl-guanidine derivatives have revealed affinities for specific receptor systems. For instance, a series of 1-substituted-1-{4-[4-(7-phenoxyalkyl)piperazin-1-yl]butyl}guanidine derivatives were assessed for their interaction with histamine receptors. Within this series, an unsubstituted N-benzyl-guanidine compound demonstrated a notable affinity for the human histamine H₃ receptor, with a pKᵢ value of 6.80. nih.gov This finding indicates that the benzylguanidine scaffold can interact with specific G-protein coupled receptors. The affinity of this compound was found to be selective for the H₃ receptor over the H₄ receptor. nih.gov

| Compound | Receptor | Assay Type | Affinity (pKᵢ) | Reference |

|---|---|---|---|---|

| Unsubstituted N-benzyl-guanidine derivative (1c) | Human Histamine H₃ | Radioligand Binding | 6.80 | nih.gov |

Other Investigational Biological Activities at a Mechanistic Level (e.g., Anti-inflammatory, Antidiabetic Pathways in Preclinical Models)

While the specific anti-inflammatory mechanisms of this compound have not been elucidated, other guanidine derivatives have been investigated for their effects on inflammatory signaling pathways in preclinical models. One such compound, ME10092 (1-(3,4-dimethoxy-2-chlorobenzylideneamino)-guanidine), has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govbio-rad-antibodies.com In a preclinical model of lipopolysaccharide (LPS)-induced brain inflammation, ME10092 dose-dependently inhibited the nuclear translocation of NF-κB. nih.gov This inhibition prevented the transcription of downstream inflammatory mediators, leading to a reduction in their expression. nih.gov

| Inflammatory Mediator | Effect of ME10092 | Reference |

|---|---|---|

| Tumour Necrosis Factor-alpha (TNF-α) | Inhibited Transcription | nih.gov |

| Interleukin-1beta (IL-1β) | Inhibited Transcription | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibited Transcription | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibited Transcription | nih.gov |

| Nitric Oxide (NO) | Inhibited Production | nih.gov |

This evidence suggests that a potential anti-inflammatory mechanism for certain guanidine compounds is the modulation of the NF-κB pathway, a central hub in the inflammatory response. nih.gov

The potential involvement of this compound in antidiabetic pathways has not been described in preclinical studies. However, the guanidine moiety is the core structural feature of the biguanide (B1667054) class of antidiabetic drugs, such as metformin. The primary molecular target for the therapeutic action of biguanides is the AMP-activated protein kinase (AMPK) pathway. nih.gov

AMPK functions as a cellular energy sensor. nih.gov It becomes activated when the cellular ratio of AMP/ATP increases, signaling a low energy state. youtube.com Once activated, AMPK works to restore energy homeostasis by switching on ATP-producing catabolic pathways (like fatty acid oxidation and glucose uptake) and switching off ATP-consuming anabolic processes (such as glycogen, fatty acid, and cholesterol synthesis). nih.govyoutube.com This mechanism is central to the glucose-lowering effects of biguanides. The ability of this compound to engage this or other antidiabetic pathways remains an area for future investigation.

Computational Chemistry and Molecular Modeling of 1 4 Aminobenzyl Guanidine

Density Functional Theory (DFT) Calculations of Electronic Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for 1-(4-aminobenzyl)guanidine reveal key details about its geometry, electron distribution, and orbital energies, which are fundamental to understanding its reactivity and interactions.

Studies on related guanidine (B92328) compounds show that the electronic structure is dominated by the highly basic guanidinium (B1211019) group. researchgate.net The delocalization of the positive charge across the three nitrogen atoms in the protonated form leads to a stabilized, planar, or near-planar Y-conjugated system. researchgate.net The aminobenzyl substituent influences this electronic structure. The amino group on the phenyl ring acts as an electron-donating group, increasing the electron density of the aromatic system.

The table below summarizes key electronic properties that can be derived from DFT calculations for a molecule like this compound.

| Electronic Property | Significance | Typical DFT Functional Used |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | B3LYP, M06-2X nih.gov |

| Electron Density Distribution | Shows the charge distribution across the molecule, identifying electron-rich and electron-poor regions. | B3LYP, PBE1PBE mdpi.com |

| Molecular Electrostatic Potential (MEP) | Predicts sites for nucleophilic and electrophilic attack and hydrogen bonding interactions. | B3LYP/6-31G mdpi.com |

| Atomic Charges (NPA/Mulliken) | Quantifies the partial charge on each atom, offering insights into local reactivity. researchgate.net | B3LYP, MP2 researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. wjarr.com This method is crucial for understanding the potential biological activity of this compound by simulating its interaction with a specific binding site.

In a typical docking simulation, the structure of this compound would be placed into the active site of a target protein. The simulation then explores various binding poses and scores them based on a scoring function, which estimates the binding affinity. A lower docking score generally indicates a more stable and favorable binding interaction. mdpi.com

Docking studies on similar guanidine-containing compounds have demonstrated their ability to form key interactions within protein binding sites. For instance, the guanidinium group is particularly effective at forming multiple hydrogen bonds and salt bridges with acidic residues like aspartate and glutamate. nih.gov The benzyl (B1604629) group can participate in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

The following table details the types of interactions that this compound could form with a hypothetical receptor, as predicted by molecular docking.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Guanidinium group (-C(NH₂)₂), Amino group (-NH₂) | Glutamate (Glu), Aspartate (Asp), Serine (Ser) wjarr.com |

| Salt Bridge/Ionic | Protonated Guanidinium group | Glutamate (Glu), Aspartate (Asp) |

| π-π Stacking | Phenyl ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic Interactions | Benzyl group | Leucine (Leu), Valine (Val), Alanine (Ala) nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. mdpi.com

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with known biological activities (e.g., inhibitory concentrations, IC₅₀) is required. mdpi.com The process involves several key steps:

Data Collection: Assembling a set of compounds with measured biological activity.

Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area). slideshare.netnih.gov

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. nih.gov

Validation: Testing the model's predictive power on an external set of compounds not used in the model development to ensure its robustness and reliability. nih.gov

A QSAR model could identify which molecular features of this compound and its analogs are most important for their activity, guiding the synthesis of new, more potent derivatives.

| QSAR Step | Description | Example for this compound |

| 1. Compound Selection | A series of guanidine derivatives with varying substituents is chosen. | Analogs with different substitutions on the phenyl ring. |

| 2. Descriptor Calculation | Molecular properties are calculated using software (e.g., PaDEL, ChemSketch). nih.gov | Topological (e.g., Wiener index), Electronic (e.g., dipole moment), Spatial (e.g., solvent-accessible surface area). |

| 3. Model Construction | A mathematical relationship between descriptors and activity is established. | pIC₅₀ = c₀ + c₁(LogP) + c₂(Dipole Moment) + ... |

| 4. Model Validation | The model's predictive accuracy is assessed using statistical metrics (e.g., R², Q²). | High correlation between predicted and experimental activity for a test set of molecules. |

Conformational Analysis through Computational Methods

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are between the benzyl group and the guanidine moiety, and within the benzyl sidechain.

Computational methods, such as molecular mechanics or quantum chemistry calculations, are used to map the potential energy surface of the molecule as a function of its torsional angles. This analysis identifies low-energy, stable conformers and the energy barriers between them. Ab initio and DFT calculations on guanidine and its derivatives have shown that the guanidinium group itself prefers a near-planar geometry to maximize resonance stabilization, though the attached amino groups may be pyramidal. researchgate.net

Understanding the preferred conformation of this compound is critical, as the three-dimensional shape of the molecule dictates how it can fit into a receptor's binding site. The lowest energy conformer is not always the "active" conformation responsible for its biological effect.

Prediction of Molecular Parameters and Energetics

Computational methods, particularly DFT, are highly effective for predicting a wide range of molecular parameters and energetic properties of this compound. These parameters provide a quantitative description of the molecule's physical and chemical characteristics.

Key predicted parameters include:

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles. DFT calculations can predict these with high accuracy, often in good agreement with experimental X-ray crystallography data. mdpi.com

Energetic Properties: The total energy, heat of formation, and Gibbs free energy of the molecule can be calculated, allowing for the determination of its thermodynamic stability.

The table below provides examples of molecular parameters that can be predicted for this compound.

| Parameter | Predicted Value (Illustrative) | Significance |

| Total Dipole Moment | ~3.5 - 4.5 D | Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| HOMO Energy | ~ -5.5 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ -1.0 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates chemical stability and resistance to electronic excitation. mdpi.com |

| Polarizability | ~150 - 170 Bohr³ | Describes how easily the electron cloud can be distorted by an electric field. |

Simulation of Reaction Mechanisms and Catalytic Processes

Computational chemistry can be used to simulate the step-by-step mechanism of chemical reactions involving this compound, either in its synthesis or its potential role as a catalyst.

Synthesis Simulation: The synthesis of guanidines often involves the reaction of an amine with a guanylating agent like a carbodiimide. researchgate.net DFT calculations can model this process by:

Identifying the structures of reactants, intermediates, and products.

Locating the transition state structures for each elementary step.

Calculating the activation energies, which determine the reaction rate.

This allows for a detailed understanding of the reaction pathway and can help in optimizing reaction conditions. Four primary mechanisms for catalytic guanylation have been categorized: [2 + 2]-cycloaddition/protonation, insertion/protonation, activation of carbodiimide/nucleophilic addition, and protonation/nucleophilic addition. researchgate.net

Catalytic Processes: Guanidines are known to be strong organic bases and can act as catalysts. researchgate.net Simulations can elucidate the catalytic cycle by showing how the guanidine moiety might deprotonate a substrate (acting as a Brønsted base) or participate directly in bond formation (acting as a nucleophile). researchgate.net Computational studies can clarify the precise role of the catalyst by modeling different plausible mechanistic pathways and determining which is energetically most favorable.

Future Directions and Emerging Research Avenues for Guanidine Based Compounds

Development of Novel Guanidine (B92328) Scaffolds for Mechanistic Probes

The inherent properties of the guanidinium (B1211019) group make it an excellent pharmacophore for the design of mechanistic probes to investigate complex biological processes. The development of novel guanidine scaffolds is a burgeoning area of research, aimed at creating molecules with tailored specificities and functionalities. For a compound like 1-(4-Aminobenzyl)guanidine, derivatization of the amino group or the phenyl ring could lead to a library of compounds that can be used to probe specific biological questions.

Future research in this area could involve the synthesis of photo-activatable or fluorescently-labeled derivatives of this compound. These probes could be instrumental in identifying the binding partners of this compound within a cellular context, thereby elucidating its mechanism of action. Furthermore, the incorporation of conformationally restricted elements, such as cyclopropyl (B3062369) rings, into the benzylguanidine scaffold could enhance metabolic stability and fine-tune binding affinity to specific biological targets. nih.gov

Advanced Computational Approaches in Guanidine Design

The integration of computational chemistry has revolutionized the drug discovery process, and the design of guanidine-based compounds is no exception. Advanced computational methods, such as Density Functional Theory (DFT) and molecular docking, are increasingly being used to predict the binding modes and affinities of guanidine derivatives to their biological targets. nih.gov These in silico approaches can provide valuable insights into the structure-activity relationships of these compounds, guiding the rational design of more potent and selective molecules.

For this compound, computational studies could be employed to screen for potential biological targets by virtually docking the molecule against a wide range of protein structures. DFT calculations could shed light on its electronic properties and reactivity, helping to explain its interactions with biological macromolecules. nih.gov This computational-first approach can significantly accelerate the discovery of novel biological activities for understudied compounds like this compound, while also minimizing the resources required for experimental screening.

Exploration of New Biological Targets and Pathways for Guanidine Derivatives

The guanidine moiety is a privileged structure, known to interact with a diverse array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and nucleic acids. researchgate.net While some guanidine-containing drugs have well-established mechanisms of action, the full spectrum of biological pathways modulated by this class of compounds remains an active area of investigation.

Future research on this compound should focus on screening it against a broad panel of biological targets to uncover novel therapeutic applications. Given the structural similarities to other biologically active benzylguanidines, it is plausible that this compound could exhibit activity as an antimicrobial, anticancer, or anti-inflammatory agent. researchgate.net High-throughput screening campaigns, coupled with mechanistic studies, will be crucial in identifying the specific biological targets and cellular pathways affected by this compound. The exploration of its effects on emerging targets, such as protein arginine deiminases (PADs), which are implicated in a variety of diseases, could also be a fruitful avenue of research. researchgate.net

Integration of Synthetic Chemistry with Mechanistic Biology for Comprehensive Understanding

A holistic understanding of the therapeutic potential of guanidine-based compounds can only be achieved through the seamless integration of synthetic chemistry and mechanistic biology. The ability to synthesize a diverse range of analogs of a lead compound is essential for probing its structure-activity relationship and optimizing its pharmacological properties.

In the context of this compound, synthetic chemists can create a focused library of derivatives with systematic modifications to the core structure. These compounds can then be evaluated by mechanistic biologists to determine how these structural changes affect their biological activity. This iterative process of design, synthesis, and biological evaluation can lead to a comprehensive understanding of the molecular determinants of the compound's activity and can guide the development of more effective therapeutic agents.

Application of Guanidine-Containing Molecules in Chemical Biology Tools

Beyond their therapeutic potential, guanidine-containing molecules are also finding increasing use as chemical biology tools. Their ability to bind to specific biological targets with high affinity makes them ideal candidates for the development of molecular probes, imaging agents, and affinity matrices for protein purification.

Future research could explore the use of this compound as a scaffold for the development of such tools. For instance, immobilizing this compound on a solid support could create an affinity resin for the purification of its binding partners. Additionally, the incorporation of imaging moieties, such as positron-emitting isotopes, could enable the use of its derivatives as probes for in vivo imaging techniques like Positron Emission Tomography (PET).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.